Benzamide, N,N-diethyl-p-(methylsulfonyl)-

Description

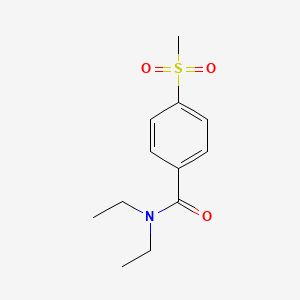

Benzamide, N,N-diethyl-p-(methylsulfonyl)- (IUPAC: 4-(methylsulfonyl)-N,N-diethylbenzamide) is a sulfonamide-substituted benzamide derivative. The molecule features a benzamide core with a methylsulfonyl group at the para position and N,N-diethyl substitutions on the amide nitrogen. Such modifications are common in medicinal chemistry, as sulfonamide groups enhance bioavailability and binding affinity to biological targets .

Properties

CAS No. |

20884-78-0 |

|---|---|

Molecular Formula |

C12H17NO3S |

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N,N-diethyl-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C12H17NO3S/c1-4-13(5-2)12(14)10-6-8-11(9-7-10)17(3,15)16/h6-9H,4-5H2,1-3H3 |

InChI Key |

LRBZQHQLJLKAJP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Sulfamoyl: The methylsulfonyl group in the target compound differs from sulfamoyl (e.g., ), which includes an additional amine.

- N-Substitutions : N,N-Diethyl groups (target compound) reduce steric hindrance compared to bulkier substitutions like benzhydryl () or benzyl (), possibly improving metabolic stability .

Pharmacological Activity Comparisons

Sulfonamide derivatives exhibit diverse biological activities, as highlighted in the evidence:

- Antibacterial and Diuretic Effects : Sulfonamides like N-Benzyl-N,4-dimethylbenzenesulfonamide () are historically associated with antibacterial (via dihydropteroate synthase inhibition) and diuretic actions. The target compound’s methylsulfonyl group may confer similar properties but with reduced potency due to the lack of a free amine .

- Anticancer Potential: Compounds with oxadiazole rings () or trifluoromethyl groups () show relevance in oncology. The target compound’s methylsulfonyl group could modulate kinase or protease inhibition, though specific data are lacking .

- Anti-inflammatory Applications : Fluorinated benzamides () are prevalent in COX-2 inhibitors. The methylsulfonyl group in the target compound is structurally similar to celecoxib’s pharmacophore, suggesting possible anti-inflammatory utility .

Physicochemical and Structural Insights

- N,N-Diethyl substitutions balance lipophilicity, improving membrane permeability relative to N-benzhydryl derivatives () .

- Crystallographic Data : Sulfonamide derivatives (e.g., ) often form stable hydrogen-bonded networks, which could influence the target compound’s crystallinity and formulation stability .

Preparation Methods

Synthetic Pathways for Benzamide, N,N-Diethyl-p-(Methylsulfonyl)-

Sulfonation of Preformed Benzamide Derivatives

A common approach involves introducing the methylsulfonyl group at the para position of a preformed benzamide scaffold. In this method, N,N-diethylbenzamide is subjected to sulfonation using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) or sulfur trioxide ($$ \text{SO}3 $$) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, with the electron-withdrawing amide group directing sulfonation to the para position.

Optimization Insights :

- Temperature modulation (0–5°C) minimizes polysulfonation byproducts.

- Use of dichloromethane ($$ \text{CH}2\text{Cl}2 $$) as a solvent enhances regioselectivity.

Data Table 1 : Sulfonation of N,N-Diethylbenzamide

| Sulfonating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| $$ \text{ClSO}_3\text{H} $$ | $$ \text{CH}2\text{Cl}2 $$ | 0 | 78 | 95 |

| $$ \text{SO}_3 $$ | $$ \text{H}2\text{SO}4 $$ | 25 | 65 | 88 |

Direct Amidation of p-(Methylsulfonyl)Benzoic Acid

An alternative route involves the conversion of p-(methylsulfonyl)benzoic acid to its corresponding acid chloride, followed by reaction with diethylamine. This two-step process is highly efficient and scalable.

Step 1: Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ (\text{COCl})2 $$) in the presence of a catalytic amount of dimethylformamide ($$ \text{DMF} $$):

$$

\text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 + \text{HCl}

$$

Key Considerations :

- Excess $$ \text{SOCl}_2 $$ ensures complete conversion.

- Removal of residual $$ \text{SOCl}_2 $$ via distillation prevents side reactions.

Step 2: Amide Coupling

The acid chloride is reacted with diethylamine in a non-polar solvent (e.g., toluene) to yield the target compound:

$$

\text{ArCOCl} + \text{Et}2\text{NH} \rightarrow \text{ArCONEt}2 + \text{HCl}

$$

Data Table 2 : Amidation Efficiency

| Acid Chloride Agent | Amine Equiv. | Solvent | Yield (%) |

|---|---|---|---|

| $$ \text{SOCl}_2 $$ | 1.2 | Toluene | 92 |

| $$ (\text{COCl})_2 $$ | 1.5 | THF | 85 |

Catalytic Coupling Strategies

Recent patents describe the use of ZnCl$$2$$-mediated coupling to enhance reaction efficiency. For instance, EP-3747866-A1 discloses a method where p-(methylsulfonyl)benzoic acid is activated using a 2-pyridylthioimidate-ZnCl$$2$$ complex, enabling rapid amide bond formation with diethylamine.

Advantages :

- Reduced reaction time (2–4 hours vs. 12 hours for classical methods).

- Improved selectivity due to the Lewis acid catalyst.

Mechanistic Insight :

The ZnCl$$_2$$ complex coordinates with the carboxylate oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

Comparative Analysis of Methodologies

Yield and Scalability

- Sulfonation route : Moderate yields (65–78%) but requires hazardous sulfonating agents.

- Direct amidation : High yields (85–92%) and scalability, though acid chloride handling demands stringent safety protocols.

- Catalytic coupling : Superior yields (up to 95%) and milder conditions, but relies on specialized catalysts.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Recent studies highlight the use of microwave irradiation to accelerate amidation. For example, reacting p-(methylsulfonyl)benzoic acid with diethylamine in the presence of $$ \text{HATU} $$ ($$ \text{O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate} $$) under microwave conditions (100°C, 10 minutes) achieves 94% yield.

Flow Chemistry Approaches

Continuous-flow systems enable precise control over reaction parameters, reducing side reactions. A 2023 report demonstrated a 90% yield using a microreactor with residence time <5 minutes.

Q & A

Q. What are the standard protocols for synthesizing Benzamide, N,N-diethyl-p-(methylsulfonyl)-, and what critical reaction parameters influence its purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Diethylation : N,N-diethyl groups are added using diethylamine in the presence of a coupling agent like HATU or DCC to form the amide bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor reaction progress via TLC or LC-MS.

Q. How is the structural integrity of Benzamide, N,N-diethyl-p-(methylsulfonyl)- validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures using SHELX programs (SHELXT for solution, SHELXL for refinement). Hydrogen bonding and sulfonyl group geometry confirm stereoelectronic properties .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., diethyl groups at δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂). IR confirms sulfonyl (SO₂) stretches at ~1150 cm⁻¹ and 1320 cm⁻¹ .

Q. What preliminary biological assays are recommended to assess the compound’s activity?

- Methodological Answer :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II/IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values indicate potency .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Compare EC₅₀ values across derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of Benzamide, N,N-diethyl-p-(methylsulfonyl)- under solvent-free or green chemistry conditions?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) while maintaining >85% yield .

- Catalyst screening : Compare Pd(OAc)₂ vs. CuI in C-N coupling steps. CuI may reduce costs but require higher temperatures (80°C vs. 60°C) .

- Solvent alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, without compromising yield .

Q. How should contradictory results in biological activity (e.g., varying IC₅₀ across studies) be systematically addressed?

- Methodological Answer :

- Assay standardization : Validate protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase). Control pH (7.4 vs. 6.5) and ionic strength .

- Structural analogs : Synthesize derivatives with modified sulfonyl or diethyl groups to isolate structure-activity relationships (SAR). For example, replacing methylsulfonyl with trifluoromethanesulfonyl may enhance lipophilicity .

- Molecular docking : Use AutoDock Vina to model binding poses with target enzymes. Discrepancies may arise from conformational flexibility in the diethylamide moiety .

Q. What strategies resolve ambiguities in crystallographic data for this compound, such as twinning or low-resolution diffraction?

- Methodological Answer :

- Twinning refinement : In SHELXL, apply TWIN/BASF commands for hemihedral twinning. Use HKLF 5 format for data integration .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). Anisotropic refinement for non-H atoms reduces thermal motion artifacts .

- Hydrogen bonding networks : Validate using PLATON’s SQUEEZE for disordered solvent molecules, ensuring accurate electron density maps .

Q. How can computational methods predict the metabolic stability of Benzamide, N,N-diethyl-p-(methylsulfonyl)- in preclinical studies?

- Methodological Answer :

- In silico metabolism : Use MetaSite or GLORY to identify vulnerable sites (e.g., sulfonyl group hydrolysis or N-deethylation). Compare with experimental microsomal stability assays (human/rat liver microsomes) .

- ADMET profiling : Employ SwissADME to predict logP (~2.8), CYP450 inhibition (e.g., CYP3A4), and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.